pan-KRAS-IN-13

説明

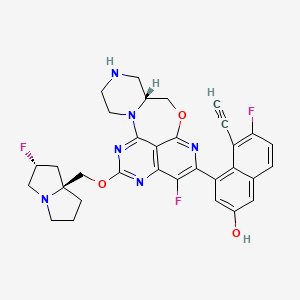

Structure

3D Structure

特性

分子式 |

C32H29F3N6O3 |

|---|---|

分子量 |

602.6 g/mol |

IUPAC名 |

5-ethynyl-6-fluoro-4-[(7R)-13-fluoro-16-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-9-oxa-2,5,11,15,17-pentazatetracyclo[8.7.1.02,7.014,18]octadeca-1(17),10,12,14(18),15-pentaen-12-yl]naphthalen-2-ol |

InChI |

InChI=1S/C32H29F3N6O3/c1-2-21-23(34)5-4-17-10-20(42)11-22(24(17)21)27-26(35)28-25-29(41-9-7-36-13-19(41)15-43-30(25)37-27)39-31(38-28)44-16-32-6-3-8-40(32)14-18(33)12-32/h1,4-5,10-11,18-19,36,42H,3,6-9,12-16H2/t18-,19-,32+/m1/s1 |

InChIキー |

UVGWOZIDYLZZNM-ACIAVJDNSA-N |

異性体SMILES |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OC[C@@]67CCCN6C[C@@H](C7)F)N8CCNC[C@@H]8COC5=N3)F)O)F |

正規SMILES |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OCC67CCCN6CC(C7)F)N8CCNCC8COC5=N3)F)O)F |

製品の起源 |

United States |

Foundational & Exploratory

Pan-KRAS-IN-13: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pan-KRAS-IN-13 is a novel, potent, and selective small molecule inhibitor targeting multiple KRAS mutations. This document provides a comprehensive technical overview of its mechanism of action, supported by available preclinical data. Pan-KRAS-IN-13 demonstrates high affinity for the inactive, GDP-bound state of KRAS, effectively preventing its activation and subsequent downstream oncogenic signaling. This guide details the biochemical and cellular activity of pan-KRAS-IN-13, outlines key experimental protocols for its characterization, and visualizes the critical pathways and workflows involved in its study.

Introduction to KRAS and Pan-Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[2] These mutations, frequently occurring at codons 12, 13, and 61, impair the GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[3] This persistent activation drives uncontrolled cell growth and tumor progression.

The development of KRAS inhibitors has been a long-standing challenge in oncology. While mutant-specific inhibitors, such as those targeting KRAS G12C, have shown clinical success, they address only a fraction of KRAS-driven cancers.[4] This has spurred the development of "pan-KRAS" inhibitors, designed to target a broad range of KRAS mutants, offering a therapeutic strategy for a larger patient population. Pan-KRAS-IN-13 has emerged as a promising candidate in this class.

Physicochemical Properties of Pan-KRAS-IN-13

Pan-KRAS-IN-13 is a tetraheterocyclic compound with the following properties:

| Property | Value |

| Molecular Formula | C32H29F3N6O3 |

| Molecular Weight | 602.6 g/mol |

| Chemical Structure | A complex tetraheterocyclic structure. |

Core Mechanism of Action

Pan-KRAS-IN-13 exerts its inhibitory effect through a multi-faceted mechanism that ultimately suppresses oncogenic signaling downstream of mutant KRAS.

Binding to the Inactive State of KRAS

Pan-KRAS-IN-13 selectively binds to the inactive, GDP-bound conformation of KRAS.[5] This mode of action is crucial as it prevents the exchange of GDP for GTP, a critical step in KRAS activation that is facilitated by Guanine Nucleotide Exchange Factors (GEFs) like SOS1.[3][6] By stabilizing the inactive state, pan-KRAS-IN-13 effectively reduces the pool of active, GTP-bound KRAS available to engage with downstream effectors.

Allosteric Modulation of Switch Regions

Crystallographic studies of similar pan-KRAS inhibitors suggest that binding induces significant conformational changes in the Switch-I and Switch-II regions of the KRAS protein. These regions are critical for the interaction of KRAS with its downstream effectors, such as RAF and PI3K. The induced conformational change upon inhibitor binding sterically hinders these interactions, thereby blocking the activation of downstream signaling cascades.

Inhibition of Downstream Signaling

The primary consequence of pan-KRAS-IN-13 binding is the attenuation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling pathways.[5] These pathways are central to the pro-proliferative and pro-survival signals driven by mutant KRAS. By inhibiting these pathways, pan-KRAS-IN-13 can induce cell cycle arrest and apoptosis in KRAS-mutant cancer cells.

Quantitative Data

The potency of pan-KRAS-IN-13 has been evaluated against key KRAS mutants. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| KRAS Mutant | IC50 (nM) | Reference |

| G12D | 2.75 | [7] |

| G12V | 2.89 | [7] |

Further data on a wider panel of KRAS mutants is pending publication.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize pan-KRAS inhibitors like pan-KRAS-IN-13.

Biochemical Assay: KRAS Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein, often facilitated by the GEF, SOS1.

Materials:

-

Recombinant human KRAS protein (wild-type and mutants)

-

Recombinant human SOS1 protein (catalytic domain)

-

Fluorescently labeled GTP analog (e.g., BODIPY-GTP)

-

GDP

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)

-

Test compound (pan-KRAS-IN-13)

-

384-well microplates

-

Plate reader capable of fluorescence polarization or TR-FRET

Procedure:

-

Prepare a solution of KRAS protein pre-loaded with GDP.

-

In a 384-well plate, add the KRAS-GDP solution.

-

Add serial dilutions of pan-KRAS-IN-13 to the wells.

-

Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescent GTP analog.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence signal at regular intervals.

-

Calculate the rate of nucleotide exchange and determine the IC50 value of the inhibitor.

Cellular Assay: Cell Viability (CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation of KRAS-mutant cancer cell lines.

Materials:

-

KRAS-mutant cancer cell lines (e.g., MIA PaCa-2 for G12C, SW620 for G12V)

-

Appropriate cell culture medium and supplements

-

Pan-KRAS-IN-13

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well or 384-well plates

-

Luminometer

Procedure:

-

Seed the KRAS-mutant cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of pan-KRAS-IN-13.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Equilibrate the plates to room temperature.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Conclusion and Future Directions

Pan-KRAS-IN-13 is a potent inhibitor of multiple KRAS mutants with a mechanism of action centered on the stabilization of the inactive GDP-bound state. Its ability to block downstream signaling pathways highlights its potential as a therapeutic agent for a wide range of KRAS-driven cancers. Further studies are warranted to fully elucidate its inhibitory profile against a broader panel of KRAS mutants, to determine its in vivo efficacy and safety, and to explore potential combination therapies to overcome resistance mechanisms. The detailed characterization of its binding kinetics and structural interactions will be instrumental in the development of next-generation pan-KRAS inhibitors.

References

- 1. ascopubs.org [ascopubs.org]

- 2. WO2023244599A1 - Pan-kras inhibitors - Google Patents [patents.google.com]

- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Research Newsroom | MD Anderson Cancer Center [mdanderson.org]

- 7. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]

Pan-KRAS-IN-13: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of pan-KRAS-IN-13, a potent inhibitor of multiple KRAS mutants. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, making it a critical target for therapeutic intervention. Pan-KRAS-IN-13 has emerged as a promising small molecule inhibitor targeting the inactive, GDP-bound state of KRAS. This document details the available quantitative data, outlines relevant experimental protocols for its evaluation, and visualizes key signaling pathways and workflows to facilitate further research and development in the field of KRAS-targeted therapies.

Discovery and Overview

Pan-KRAS-IN-13, also referred to as "compound 2," was identified as a potent pan-KRAS inhibitor through research and development efforts by Ildong Pharmaceutical Co., Ltd.[1][2]. The discovery is detailed in patent WO2024063578 A1. This small molecule inhibitor is designed to target a broad range of oncogenic KRAS variants by binding to the inactive GDP-bound state of the protein. By stabilizing this conformation, pan-KRAS-IN-13 prevents the exchange of GDP for GTP, a crucial step for KRAS activation and downstream oncogenic signaling.[3]

Quantitative Biological Data

The following tables summarize the reported in vitro potency of pan-KRAS-IN-13 and other representative pan-KRAS inhibitors against various KRAS mutants.

Table 1: In Vitro Potency of pan-KRAS-IN-13

| KRAS Mutant | IC50 (nM) | Assay Type | Reference |

| G12D | 2.75 | SOS1-mediated nucleotide exchange | [4] |

| G12V | 2.89 | SOS1-mediated nucleotide exchange | [4] |

| G12C | 0.609 | SOS1-mediated nucleotide exchange | [2] |

| G13D | 3.69 | SOS1-mediated nucleotide exchange | [2] |

Table 2: Antiproliferative Activity of pan-KRAS-IN-13

| Cell Line | KRAS Mutation | IC50 (µM) | Assay Type | Reference |

| AsPc-1 (pancreatic) | G12D | <1 | CellTiter-Glo | [2] |

| SW-480 (colon) | G12V | <1 | CellTiter-Glo | [2] |

Synthesis

The detailed chemical synthesis of pan-KRAS-IN-13 is described in patent WO2024063578 A1 by Ildong Pharmaceutical Co., Ltd. While the specific, step-by-step protocol from the patent is proprietary, the general synthesis of similar complex heterocyclic compounds often involves multi-step organic synthesis reactions. These typically include coupling reactions to form the core structure, followed by purification techniques such as column chromatography and characterization using methods like NMR and mass spectrometry.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of pan-KRAS inhibitors like pan-KRAS-IN-13. These protocols are based on established methods in the field.

Biochemical Assay: SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS protein.

Materials:

-

Recombinant human KRAS protein (GDP-loaded)

-

Recombinant human SOS1 protein

-

GTPγS-Eu (Europium-labeled non-hydrolyzable GTP analog)

-

Anti-GST antibody conjugated to an acceptor fluorophore (e.g., d2)

-

Assay buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% BSA

-

Test compound (pan-KRAS-IN-13)

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a solution of KRAS protein and anti-GST-acceptor antibody in assay buffer.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the KRAS/antibody mixture to the wells.

-

Incubate for 15 minutes at room temperature.

-

Prepare a mixture of SOS1 protein and GTPγS-Eu in assay buffer.

-

Add the SOS1/GTPγS-Eu mixture to the wells to initiate the exchange reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Assay: Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation of KRAS-mutant cancer cells.

Materials:

-

KRAS-mutant cancer cell lines (e.g., AsPc-1, SW-480)

-

Complete cell culture medium

-

Test compound (pan-KRAS-IN-13)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of the inhibitor to the KRAS protein within intact cells.

Materials:

-

KRAS-mutant cancer cell line

-

Complete cell culture medium

-

Test compound (pan-KRAS-IN-13)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Western blotting reagents and equipment

-

Anti-KRAS antibody

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat the cells with the test compound or vehicle control and incubate for 1 hour.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble KRAS protein in the supernatant by Western blotting using an anti-KRAS antibody.

-

A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

The following diagrams illustrate the mechanism of action of pan-KRAS inhibitors and a typical experimental workflow.

Caption: KRAS signaling pathway and the mechanism of action of pan-KRAS-IN-13.

Caption: A typical workflow for the discovery and evaluation of a pan-KRAS inhibitor.

References

Pan-KRAS-IN-13: A Technical Guide to Cellular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and binding sites of the pan-KRAS inhibitor, pan-KRAS-IN-13. The information is curated for researchers, scientists, and professionals involved in drug development and oncology.

Core Concepts: Targeting the Undruggable

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets in its active state. Pan-KRAS inhibitors represent a significant breakthrough, designed to target multiple KRAS mutants.

Pan-KRAS-IN-13 is a potent, novel compound that demonstrates high efficacy against various KRAS mutants. A defining characteristic of this class of inhibitors is their ability to bind to the inactive, GDP-bound form of KRAS. This interaction prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby inhibiting downstream oncogenic signaling.

Cellular Targets and Binding Affinity

The primary cellular target of pan-KRAS-IN-13 is the KRAS protein itself. It exhibits a preference for the inactive GDP-bound conformation. By binding to this state, the inhibitor effectively traps KRAS in an "off" state, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, which are responsible for promoting the GDP-GTP exchange.

Quantitative Data Summary

The binding affinity and inhibitory concentration of pan-KRAS-IN-13 and other representative pan-KRAS inhibitors are summarized in the tables below. This data is compiled from various biochemical and cellular assays.

Table 1: Inhibitory Activity of Pan-KRAS-IN-13 Against Key KRAS Mutants

| KRAS Mutant | IC50 (nM) |

| G12D | 2.75[1] |

| G12V | 2.89[1] |

Table 2: Activity of Other Characterized Pan-KRAS Inhibitors

| Inhibitor | KRAS Mutant | Assay Type | IC50 (µM) |

| BAY-293 | Multiple CRC cell lines | Cell Proliferation | 1.15 - 5.26 |

| BI-2852 | Multiple CRC cell lines | Cell Proliferation | 19.21 - >100 |

Mechanism of Action: Halting the Activation Cycle

The antitumor activity of pan-KRAS-IN-13 stems from its ability to disrupt the KRAS activation cycle. By binding to the GDP-bound state, it allosterically inhibits the nucleotide exchange process. This leads to a reduction in the levels of active, GTP-bound KRAS, which in turn attenuates the signaling cascade through downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway. The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in KRAS-driven cancer cells[1].

Caption: KRAS signaling pathway and the inhibitory action of pan-KRAS-IN-13.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and further development of pan-KRAS inhibitors. Below are generalized methodologies for key experiments cited in the characterization of compounds like pan-KRAS-IN-13.

Nucleotide Exchange Assay

This biochemical assay is fundamental to determining the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein.

Objective: To quantify the inhibition of SOS1-mediated nucleotide exchange on KRAS by pan-KRAS-IN-13.

Principle: The assay monitors the displacement of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) from KRAS upon the addition of a GEF (e.g., SOS1) and excess GTP. An effective inhibitor will prevent this displacement, resulting in a sustained high fluorescence signal.

Materials:

-

Purified recombinant KRAS protein (specific mutant)

-

BODIPY-GDP

-

Guanosine triphosphate (GTP)

-

Purified recombinant SOS1 (catalytic domain)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

-

Test compound (pan-KRAS-IN-13)

-

96- or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

KRAS-BODIPY-GDP Loading: Incubate purified KRAS protein with a molar excess of BODIPY-GDP in the assay buffer to allow for complex formation.

-

Compound Incubation: Dispense the KRAS-BODIPY-GDP complex into the microplate wells. Add serial dilutions of pan-KRAS-IN-13 or vehicle control and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Exchange Reaction: Add a mixture of SOS1 and a high concentration of GTP to each well to initiate the nucleotide exchange reaction.

-

Signal Detection: Immediately begin monitoring the fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).

-

Data Analysis: The rate of fluorescence decay is proportional to the rate of nucleotide exchange. Calculate the percentage of inhibition for each concentration of pan-KRAS-IN-13 and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a nucleotide exchange assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the binding kinetics and affinity of an inhibitor to its target protein in real-time.

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) of pan-KRAS-IN-13 binding to KRAS.

Principle: An SPR instrument detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., KRAS) is immobilized on the chip, and the other (the analyte, e.g., pan-KRAS-IN-13) is flowed over the surface. Binding between the ligand and analyte causes a change in the refractive index, which is measured in real-time and plotted as a sensorgram.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified recombinant KRAS protein (ligand)

-

pan-KRAS-IN-13 (analyte)

-

Running Buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization: Activate the sensor chip surface using EDC/NHS. Inject the purified KRAS protein over the activated surface to allow for covalent coupling. Deactivate any remaining active esters with ethanolamine.

-

Analyte Injection: Prepare a series of concentrations of pan-KRAS-IN-13 in running buffer. Inject each concentration over the immobilized KRAS surface for a defined association phase, followed by a dissociation phase where only running buffer is flowed.

-

Regeneration: After each cycle, regenerate the sensor surface by injecting a solution that removes the bound analyte without denaturing the ligand (e.g., a low pH buffer or high salt concentration).

-

Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD = koff/kon).

Cell Viability/Proliferation Assay

This cell-based assay is used to determine the effect of the inhibitor on the growth and survival of cancer cells harboring KRAS mutations.

Objective: To measure the anti-proliferative effect of pan-KRAS-IN-13 on KRAS-mutant cancer cell lines.

Principle: A variety of methods can be used, such as assays that measure metabolic activity (e.g., MTS or MTT) or ATP content (e.g., CellTiter-Glo). These assays provide a readout that is proportional to the number of viable cells.

Materials:

-

KRAS-mutant cancer cell lines (e.g., MIA PaCa-2, SW620)

-

Complete cell culture medium

-

pan-KRAS-IN-13

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed the KRAS-mutant cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of pan-KRAS-IN-13 (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Assay Readout: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate.

-

Signal Measurement: Measure the luminescence or absorbance using the appropriate plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the inhibitor concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

Pan-KRAS-IN-13 and similar pan-KRAS inhibitors represent a promising therapeutic strategy for a broad range of KRAS-driven cancers. Their unique mechanism of binding to the inactive GDP-bound state provides a powerful approach to shutting down oncogenic signaling. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of anti-cancer agents. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, exploring combination therapies to overcome potential resistance mechanisms, and expanding their application to a wider array of KRAS-mutant tumors.

References

The Chemical Architecture and Functional Dynamics of a Pan-KRAS Inhibitor: Pan-KRAS-IN-13

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of pan-KRAS-IN-13, a potent, novel inhibitor of KRAS. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its chemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

Pan-KRAS-IN-13 is a small molecule inhibitor with the molecular formula C33H31F3N6O3 and a molecular weight of 616.63 g/mol .[1][2] Its chemical structure is characterized by a complex tetraheterocyclic system.

Table 1: Physicochemical Properties of pan-KRAS-IN-13

| Property | Value | Reference |

| Molecular Formula | C33H31F3N6O3 | [1][2] |

| Molecular Weight | 616.63 | [1][2] |

| CAS Number | 3033637-76-9 | [1][2] |

| SMILES | FC1=C(C#C)C2=C(C3=NC(OCC4)=C(C(N5[C@@H]4CNCC5)=NC(OC[C@]6(C--INVALID-LINK--C7)N7CCC6)=N8)C8=C3F)C=C(O)C=C2C=C1 | [1][2] |

Mechanism of Action

Pan-KRAS-IN-13 functions as a potent, non-covalent inhibitor of various KRAS mutants.[3] Its primary mechanism involves binding to the inactive, GDP-bound state of the KRAS protein.[3] This interaction effectively prevents the exchange of GDP for GTP, a critical step in the activation of KRAS.[4][5] By locking KRAS in its inactive conformation, pan-KRAS-IN-13 blocks downstream signaling through the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, survival, and differentiation.[3][5][6] This inhibitory action has been demonstrated to be effective against multiple KRAS mutations, including the highly prevalent G12D and G12V variants.[1][2][3]

Quantitative Biological Activity

Pan-KRAS-IN-13 exhibits high potency against key KRAS mutants. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy at nanomolar concentrations.

Table 2: In Vitro Inhibitory Activity of pan-KRAS-IN-13

| Target | IC50 (nM) | Assay Type | Reference |

| KRAS G12D | 2.75 | Biochemical Assay | [1][2] |

| KRAS G12V | 2.89 | Biochemical Assay | [1][2] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the characterization of pan-KRAS inhibitors.

Biochemical Nucleotide Exchange Assay

This assay is designed to measure the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein, often mediated by the guanine nucleotide exchange factor (GEF), SOS1.

General Protocol:

-

Protein Preparation: Recombinant human KRAS (wild-type or mutant) and SOS1 proteins are expressed and purified.

-

Loading KRAS with Fluorescent GDP: KRAS is incubated with a fluorescent GDP analog (e.g., BODIPY-GDP) to form the KRAS-BODIPY-GDP complex.

-

Initiation of Exchange Reaction: The exchange reaction is initiated by the addition of a molar excess of a non-fluorescent GTP analog (e.g., GTPγS) and the catalytic domain of SOS1 to the KRAS-BODIPY-GDP complex.

-

Inhibitor Treatment: Test compounds, such as pan-KRAS-IN-13, are pre-incubated with the KRAS-BODIPY-GDP complex before the addition of GTPγS and SOS1.

-

Signal Detection: The decrease in fluorescence, which corresponds to the displacement of BODIPY-GDP by GTPγS, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of nucleotide exchange is calculated, and IC50 values are determined by plotting the exchange rate against the inhibitor concentration.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines harboring specific KRAS mutations.

General Protocol:

-

Cell Culture: Human cancer cell lines with known KRAS mutations (e.g., PANC-1 for KRAS G12D) are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of pan-KRAS-IN-13 or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) is calculated.

Therapeutic Potential and Future Directions

Pan-KRAS-IN-13's ability to inhibit multiple oncogenic KRAS variants, particularly those for which targeted therapies are lacking, highlights its potential as a valuable therapeutic agent in oncology.[3] Cancers driven by KRAS mutations, such as non-small cell lung cancer, pancreatic cancer, and colorectal cancer, represent significant areas of unmet medical need.[3] Further preclinical and clinical development will be necessary to fully elucidate the safety, efficacy, and pharmacokinetic profile of pan-KRAS-IN-13. Future research may also explore its use in combination with other targeted therapies to overcome potential resistance mechanisms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy pan-KRAS-IN-13 [smolecule.com]

- 4. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Pan-KRAS-IN-13: A Technical Guide to a Novel Pan-Inhibitor of Oncogenic KRAS and its Impact on RAS Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pan-KRAS-IN-13, a potent inhibitor of KRAS, and its effects on the RAS signaling pathways. This document consolidates available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this class of compounds.

Introduction to KRAS and Pan-Inhibition Strategies

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signaling pathways that control cell growth, proliferation, and survival.[1][2] Activating mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung adenocarcinomas.[2][3] These mutations, frequently occurring at codons 12, 13, and 61, lock KRAS in a constitutively active, GTP-bound state, leading to persistent downstream signaling and oncogenesis.[2]

The development of inhibitors that can target a broad range of KRAS mutants, so-called "pan-KRAS inhibitors," represents a promising therapeutic strategy.[2] Unlike mutant-specific inhibitors, pan-KRAS inhibitors have the potential to treat a wider patient population harboring various KRAS mutations.[2] These inhibitors often work by disrupting the interaction of KRAS with essential proteins for its activation, such as the guanine nucleotide exchange factor SOS1, or by binding to the inactive, GDP-bound state of KRAS.[2]

pan-KRAS-IN-13: A Potent Pan-Inhibitor

pan-KRAS-IN-13 has been identified as a potent inhibitor of KRAS.[4] While detailed structural and extensive preclinical data remain limited in the public domain, available information highlights its activity against key oncogenic KRAS mutants.

Quantitative Data

The inhibitory activity of pan-KRAS-IN-13 has been quantified against two of the most common KRAS mutations, G12D and G12V. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high potency.

| Compound | Target | IC50 (nM) |

| pan-KRAS-IN-13 | KRAS G12D | 2.75[4] |

| pan-KRAS-IN-13 | KRAS G12V | 2.89[4] |

Mechanism of Action and Effect on RAS Signaling

Pan-KRAS inhibitors, including compounds mechanistically similar to pan-KRAS-IN-13, typically exert their effects by interfering with the KRAS activation cycle. The primary mechanism of many pan-KRAS inhibitors involves the disruption of the interaction between KRAS and Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF).[2] By preventing SOS1-mediated exchange of GDP for GTP, these inhibitors maintain KRAS in its inactive state, thereby blocking downstream signaling.

The RAS signaling cascade is a critical pathway in cancer development. Upon activation, KRAS recruits and activates a host of downstream effector proteins, most notably RAF kinases (ARAF, BRAF, CRAF), which in turn activate the MEK-ERK (MAPK) pathway. This pathway plays a central role in regulating cell proliferation, survival, and differentiation. Another important effector pathway is the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival.

The inhibition of KRAS activation by pan-KRAS-IN-13 is expected to lead to the downregulation of these key signaling pathways. The primary and most direct consequence is the suppression of ERK phosphorylation (pERK), a hallmark of RAS pathway inhibition.[2]

Experimental Protocols

While specific experimental protocols for pan-KRAS-IN-13 are not publicly available, this section provides detailed methodologies for key experiments typically used to characterize pan-KRAS inhibitors. These protocols are based on established methods reported for similar compounds.

Nucleotide Exchange Assay

This assay is fundamental to determining if a compound inhibits the exchange of GDP for GTP on KRAS, often mediated by a GEF like SOS1.

Objective: To measure the inhibition of SOS1-mediated nucleotide exchange on KRAS by pan-KRAS-IN-13.

Materials:

-

Recombinant human KRAS protein (e.g., residues 1-169).

-

Recombinant human SOS1 protein (catalytic domain, e.g., residues 564-1049).

-

BODIPY-FL-GDP (fluorescently labeled GDP).

-

GTPγS (a non-hydrolyzable GTP analog).

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP.

-

384-well, low-volume, black, round-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a solution of KRAS pre-loaded with BODIPY-FL-GDP by incubating recombinant KRAS with a 2-fold molar excess of BODIPY-FL-GDP at 4°C overnight.

-

Remove excess unbound nucleotide using a desalting column.

-

Prepare serial dilutions of pan-KRAS-IN-13 in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the diluted pan-KRAS-IN-13 or DMSO (vehicle control).

-

Add the KRAS-BODIPY-FL-GDP complex to each well.

-

Add SOS1 to each well to initiate the exchange reaction.

-

Immediately after adding SOS1, add a high concentration of GTPγS to all wells.

-

Monitor the decrease in fluorescence intensity over time using a plate reader (Excitation: 485 nm, Emission: 520 nm). The decrease in fluorescence corresponds to the displacement of BODIPY-FL-GDP by GTPγS.

-

Calculate the initial rate of the reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

This assay measures the effect of the inhibitor on the proliferation and survival of cancer cell lines harboring different KRAS mutations.

Objective: To determine the anti-proliferative effect of pan-KRAS-IN-13 on various KRAS-mutant cancer cell lines.

Materials:

-

KRAS-mutant cancer cell lines (e.g., PANC-1 (G12D), MIA PaCa-2 (G12C), HCT116 (G13D)).

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

96-well clear-bottom cell culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

-

Luminometer.

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of pan-KRAS-IN-13 in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, allow the plates to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Shake the plates for 2 minutes to lyse the cells and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control and plot cell viability against the inhibitor concentration.

-

Calculate the IC50 value using non-linear regression analysis.

References

- 1. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]

- 4. medchemexpress.com [medchemexpress.com]

Pan-KRAS-IN-13: A Technical Guide to its Role in Inhibiting Nucleotide Exchange

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pan-KRAS-IN-13, a potent inhibitor of KRAS, focusing on its mechanism of action in the inhibition of nucleotide exchange. This document details the biochemical and cellular activity of pan-KRAS-IN-13 and similar pan-KRAS inhibitors, outlines experimental protocols for their characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of Nucleotide Exchange

Pan-KRAS-IN-13 is an allosteric inhibitor that targets the inactive, guanosine diphosphate (GDP)-bound state of the KRAS protein. By binding to a pocket on the KRAS-GDP complex, it prevents the conformational changes necessary for the exchange of GDP for guanosine triphosphate (GTP). This inhibitory action primarily disrupts the interaction between KRAS and the Son of Sevenless homolog 1 (SOS1), a key guanine nucleotide exchange factor (GEF). By stabilizing the inactive conformation, pan-KRAS-IN-13 effectively traps KRAS in its "off" state, thereby blocking downstream signaling pathways that drive oncogenesis. This mechanism is crucial for its "pan-KRAS" activity, as it is not dependent on specific KRAS mutations, allowing it to target a broad range of mutant KRAS proteins.

Quantitative Data on Pan-KRAS Inhibitors

Quantitative data is essential for understanding the potency and selectivity of pan-KRAS inhibitors. While comprehensive data for pan-KRAS-IN-13 is limited in the public domain, the following tables summarize available information for pan-KRAS-IN-13 and other well-characterized pan-KRAS inhibitors, providing a comparative context.

Table 1: Biochemical Activity of Pan-KRAS Inhibitors

| Compound | Target | Assay Type | IC50 |

| pan-KRAS-IN-13 | KRAS G12D | Not Specified | 2.75 nM[1] |

| pan-KRAS-IN-13 | KRAS G12V | Not Specified | 2.89 nM[1] |

| BI-2852 | KRAS - SOS1 Interaction | Nucleotide Exchange | 7.54 ± 1.35 µM |

| BAY-293 | KRAS - SOS1 Interaction | Nucleotide Exchange | 85.08 ± 4.32 nM |

Table 2: Cellular Activity of Pan-KRAS Inhibitors (IC50)

| Compound | Cell Line | KRAS Status | IC50 |

| BI-2852 | Various NSCLC Cell Lines | Mutant | 4.63 to >100 µM[2] |

| BAY-293 | Various NSCLC Cell Lines | Mutant | 1.29 to 17.84 µM[2] |

| BI-2852 | Various CRC Cell Lines | Mutant | 19.21 to >100 µM[2] |

| BAY-293 | Various CRC Cell Lines | Mutant | 1.15 to 5.26 µM[2] |

| BI-2852 | Various PDAC Cell Lines | Mutant | 18.83 to >100 µM[2] |

| BAY-293 | Various PDAC Cell Lines | Mutant | 0.95 to 6.64 µM[2] |

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for pan-KRAS-IN-13.

Caption: KRAS signaling pathway and the inhibitory mechanism of pan-KRAS-IN-13.

Experimental Workflow for Pan-KRAS Inhibitor Characterization

The following diagram outlines a typical experimental workflow for the characterization of a novel pan-KRAS inhibitor.

Caption: A typical workflow for the discovery and characterization of a pan-KRAS inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of pan-KRAS inhibitors.

SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein.

Materials:

-

Recombinant human KRAS protein (GDP-loaded)

-

Recombinant human SOS1 protein (catalytic domain)

-

Fluorescent GTP analog (e.g., BODIPY-GTP)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

-

Test inhibitor (pan-KRAS-IN-13)

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization or intensity

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a 384-well plate, add the test inhibitor to the appropriate wells.

-

Add recombinant KRAS-GDP protein to all wells.

-

Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the exchange reaction by adding a mixture of SOS1 and BODIPY-GTP to all wells.

-

Monitor the change in fluorescence over time using a plate reader.

-

Calculate the rate of nucleotide exchange for each inhibitor concentration.

-

Determine the IC50 value by plotting the exchange rate against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics (association and dissociation rates) of the inhibitor to the KRAS protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human KRAS protein

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Test inhibitor (pan-KRAS-IN-13)

Procedure:

-

Immobilize the recombinant KRAS protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test inhibitor in running buffer.

-

Inject the inhibitor solutions over the KRAS-immobilized surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) over time to observe association and dissociation phases.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines harboring various KRAS mutations.

Materials:

-

KRAS-mutant and wild-type cancer cell lines

-

Complete cell culture medium

-

Test inhibitor (pan-KRAS-IN-13)

-

96-well clear or opaque microplates

-

MTT reagent or CellTiter-Glo® reagent

-

Microplate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For the MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance.

-

For the CellTiter-Glo® assay, add the reagent and measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the inhibitor concentration.

Conclusion

Pan-KRAS-IN-13 represents a promising class of inhibitors that target the fundamental mechanism of KRAS activation. By locking KRAS in its inactive GDP-bound state, these compounds can overcome the challenge of targeting specific KRAS mutations. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive characterization of pan-KRAS-IN-13 and other novel KRAS inhibitors, from initial biochemical validation to cellular efficacy studies. Further research and data generation for pan-KRAS-IN-13 will be crucial in fully elucidating its therapeutic potential.

References

The Advent of Pan-KRAS Inhibitors: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered one of the most challenging targets in oncology. As the most frequently mutated oncogene, it is a key driver in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] For decades, the smooth surface of the KRAS protein and its high affinity for GTP made the development of effective inhibitors seem insurmountable.[2] However, recent breakthroughs have led to a new era in KRAS-targeted therapies, with a particular focus on the development of "pan-KRAS" inhibitors—agents designed to target multiple KRAS mutations.[3] This technical guide provides an in-depth overview of the foundational research on these promising therapeutics, with a focus on their mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate them.

The KRAS Signaling Pathway and the Rationale for Pan-Inhibition

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4][5] When activated by upstream signals from receptor tyrosine kinases (RTKs), guanine nucleotide exchange factors (GEFs) like SOS1 facilitate the exchange of GDP for GTP.[6] In its active state, KRAS engages with and activates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which drive cell proliferation, survival, and differentiation.[6][7][8]

Oncogenic mutations in KRAS, most commonly occurring at codons 12, 13, and 61, impair its intrinsic GTPase activity, locking the protein in a constitutively active state and leading to uncontrolled cell growth.[9] While the first generation of clinically approved KRAS inhibitors specifically target the KRAS G12C mutation, this represents only a fraction of KRAS-driven cancers.[9][10] Pan-KRAS inhibitors aim to address a broader patient population by targeting multiple KRAS variants, including the most prevalent G12D and G12V mutations.[1][11]

Caption: The KRAS signaling cascade and point of intervention for pan-KRAS inhibitors.

Mechanisms of Action of Pan-KRAS Inhibitors

The majority of pan-KRAS inhibitors currently in development are non-covalent and target the inactive, GDP-bound state of the protein.[12][13] By binding to a pocket on the inactive KRAS, these inhibitors prevent the conformational changes required for SOS1-mediated nucleotide exchange, effectively trapping KRAS in its "off" state.[14][15] This mechanism is advantageous as it is not dependent on a specific mutation, but rather a conserved protein conformation.

Some newer pan-RAS inhibitors, such as RMC-6236, employ a different strategy by targeting the active, GTP-bound "on" state of KRAS.[16] These molecules act as "molecular glues," inducing a novel protein-protein interaction between RAS-GTP and cyclophilin A, which in turn blocks the interaction with downstream effectors like RAF.[17]

Preclinical Efficacy of Pan-KRAS Inhibitors

Extensive preclinical studies have demonstrated the potential of pan-KRAS inhibitors in various cancer models. These inhibitors have shown potent anti-proliferative activity in cancer cell lines harboring a wide range of KRAS mutations and have led to significant tumor growth inhibition and even regression in in vivo xenograft models.[1][7][14]

In Vitro Activity

The following tables summarize the in vitro efficacy of several key pan-KRAS inhibitors against various KRAS-mutant cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of BI-2852 and BAY-293 in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines [17]

| Cell Line | KRAS Mutation | BI-2852 IC50 (µM) | BAY-293 IC50 (µM) |

| PANC-1 | G12D | ~1 | ~1 |

| MIA PaCa-2 | G12C | ~1 | ~1 |

Table 2: In Vivo Efficacy of BI-2493 in Xenograft Models [18]

| Xenograft Model | Cancer Type | KRAS Mutation/Status | Dosing | Tumor Growth Inhibition (TGI) |

| MKN1 | Gastric | WT Amplification (CN=12.7) | 90 mg/kg oral | 140% |

| Esophageal PDX | Esophageal | WT Amplification (CN=98) | Not Specified | 78% |

| GA6871 PDAC PDX | Gastric | WT Amplification (CN=28) | Not Specified | 108% |

| SW480 | Colorectal | G12V | 30 or 90 mg/kg oral, twice daily | Dose-dependent suppression |

| NCI-H358 | Non-small cell lung | G12C | 30 mg/kg oral, twice daily | Significant suppression |

Table 3: Biochemical Potency of RMC-6236 [8]

| KRAS Variant | EC50 for Inhibition of RAS-RAF Binding (nM) |

| WT | Data not specified |

| G12C | <1 |

| G12D | <1 |

| G12V | <1 |

| G13D | <1 |

| Q61H | <1 |

Clinical Trials

Several pan-KRAS inhibitors have advanced into clinical trials, showing promising early results. For instance, RMC-6236 has demonstrated objective responses in patients with advanced KRAS G12X lung and pancreatic adenocarcinoma in a Phase I/Ib trial (NCT05379985).[16][19] Another pan-KRAS inhibitor, LY4066434, is also being evaluated in a Phase I study for patients with various KRAS-mutant solid tumors (NCT06607185).[3][20][21]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used in the foundational research of pan-KRAS inhibitors.

Biochemical Assays

This assay is crucial for determining the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein, a key step in its activation.

Principle: The assay measures the dissociation of a fluorescently labeled GDP analog from KRAS in the presence of the GEF, SOS1, and excess unlabeled GTP. Inhibitors that bind to the inactive state of KRAS will prevent this exchange, resulting in a stable fluorescent signal.

Detailed Protocol (based on HTRF and AlphaLISA formats): [6][10][22][23]

-

Reagent Preparation:

-

Prepare a 1X assay buffer containing DTT.

-

Thaw GDP-loaded KRAS (e.g., G12V, G12D, or WT) and SOS1 protein on ice and dilute to the desired concentration in the assay buffer.

-

Prepare a solution of the inhibitor compound at various concentrations.

-

Prepare a solution of fluorescently labeled GTP or have a detection system that measures the interaction of activated KRAS with a downstream effector like RAF.

-

-

Assay Procedure (384-well plate):

-

Add the diluted GDP-loaded KRAS protein to each well.

-

Add the test inhibitor at various concentrations to the respective wells. Include positive (no inhibitor) and negative (no SOS1) controls.

-

Incubate the plate to allow for inhibitor binding to KRAS.

-

Initiate the exchange reaction by adding a mixture of SOS1 and GTP to the wells.

-

Incubate to allow for nucleotide exchange.

-

Add detection reagents (e.g., a RAF-RBD protein and donor/acceptor beads for AlphaLISA, or labeled antibodies for HTRF).

-

Incubate to allow for the detection reaction to occur.

-

Read the plate on a suitable plate reader (e.g., HTRF or AlphaScreen reader).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

SPR is used to measure the binding kinetics and affinity of the inhibitor to the KRAS protein in real-time without the need for labels.[2][24][25][26]

Principle: The KRAS protein is immobilized on a sensor chip. The inhibitor is then flowed over the surface, and the change in the refractive index at the surface upon binding is measured, which is proportional to the mass of the bound inhibitor.

Detailed Protocol: [27]

-

Chip Preparation:

-

Activate a sensor chip (e.g., CM5) with a mixture of EDC and NHS.

-

Immobilize the purified KRAS protein onto the chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the pan-KRAS inhibitor in a suitable running buffer.

-

Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.

-

After each injection, allow for a dissociation phase where only the running buffer flows over the chip.

-

Regenerate the sensor surface between different inhibitor concentrations if necessary.

-

-

Data Analysis:

-

The binding data (response units over time) is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cellular Assays

This assay determines the effect of the pan-KRAS inhibitor on the growth and viability of cancer cell lines.

Principle: The assay measures a parameter indicative of cell viability, such as ATP content (CellTiter-Glo) or metabolic activity (MTT/XTT).[28][29]

Detailed Protocol (using CellTiter-Glo): [28]

-

Cell Seeding:

-

Seed KRAS-mutant and KRAS-wildtype cancer cells into 96- or 384-well plates at an appropriate density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the pan-KRAS inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Assay Readout:

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo reagent to each well.

-

Mix the contents and incubate to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal of the treated wells to the vehicle control.

-

Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Assays

These models are used to evaluate the anti-tumor efficacy of the pan-KRAS inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored over time.

Detailed Protocol: [13][30][31][32]

-

Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., pancreatic, lung, or colorectal) harboring a KRAS mutation into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the pan-KRAS inhibitor to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

-

Monitoring and Endpoint:

-

Measure the tumor volume (e.g., using calipers) and the body weight of the mice regularly (e.g., twice a week).

-

Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) percentage.

-

Caption: A typical experimental workflow for the preclinical evaluation of pan-KRAS inhibitors.

Conclusion and Future Directions

The development of pan-KRAS inhibitors represents a significant advancement in the field of oncology, offering the potential to treat a much broader population of patients with KRAS-driven cancers. The foundational research outlined in this guide highlights the robust preclinical evidence supporting their continued development. Future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies to enhance efficacy, and further refining the selectivity of these inhibitors to minimize off-target effects.[33] As more pan-KRAS inhibitors progress through clinical trials, they hold the promise of becoming a cornerstone of treatment for some of the most challenging cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 3. CareAcross [careacross.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aurorabiolabs.com [aurorabiolabs.com]

- 7. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Revolution Medicines Reports Strong Anti-Tumor Effects of RAS(ON) Inhibitors in KRAS-Mutated NSCLC Models [synapse.patsnap.com]

- 12. biofargo.com [biofargo.com]

- 13. New KRAS Drug MRTX1133 Targets Pancreatic Cancer - Seena Magowitz Foundation [seenamagowitzfoundation.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reactionbiology.com [reactionbiology.com]

- 16. onclive.com [onclive.com]

- 17. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]

- 19. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. revvity.com [revvity.com]

- 24. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. reactionbiology.com [reactionbiology.com]

- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 27. Small molecule inhibitors of RAS-effector protein interactions derived using an intracellular antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 28. reactionbiology.com [reactionbiology.com]

- 29. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 32. aacrjournals.org [aacrjournals.org]

- 33. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]

Methodological & Application

Application Notes and Protocols for pan-KRAS-IN-13 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is a central signaling protein frequently mutated in a variety of cancers, making it a prime target for therapeutic intervention. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window. Pan-KRAS-IN-13 is a potent, novel inhibitor targeting the inactive, GDP-bound state of KRAS.[1] This mode of action prevents the exchange of GDP for GTP, a critical step in KRAS activation, thereby inhibiting downstream oncogenic signaling pathways such as the RAF-MEK-ERK cascade.[1][2] This document provides detailed protocols for essential in vitro assays to characterize the activity of pan-KRAS-IN-13 and similar compounds.

Quantitative Data Summary

Pan-KRAS-IN-13 has demonstrated high potency against key KRAS mutants. The following table summarizes the available inhibitory activity data.

| KRAS Mutant | IC50 (nM) | Assay Type |

| G12D | 2.75 | Nucleotide Exchange Assay[1][3] |

| G12V | 2.89 | Nucleotide Exchange Assay[1][3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for characterizing pan-KRAS inhibitors like pan-KRAS-IN-13.

Experimental Protocols

Herein are detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of pan-KRAS-IN-13.

Biochemical Nucleotide Exchange Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of pan-KRAS-IN-13 to inhibit the exchange of GDP for GTP on KRAS, often catalyzed by the guanine nucleotide exchange factor (GEF) SOS1.[4][5]

Materials:

-

Recombinant human KRAS protein (e.g., G12D or G12V mutant), GDP-loaded.

-

Recombinant human SOS1 catalytic domain.

-

Fluorescently labeled GTP (e.g., BODIPY-GTP or a terbium-labeled antibody system).[6][7]

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

384-well, low-volume, black plates.

-

HTRF-compatible microplate reader.

-

pan-KRAS-IN-13 dissolved in DMSO.

Protocol:

-

Compound Preparation: Prepare a serial dilution of pan-KRAS-IN-13 in DMSO. Further dilute in assay buffer to achieve the final desired concentrations with a constant DMSO percentage (typically ≤1%).

-

Reaction Setup:

-

Add 2 µL of diluted pan-KRAS-IN-13 or vehicle (DMSO) to the wells of the 384-well plate.

-

Add 4 µL of a solution containing the KRAS protein to each well.

-

Add 4 µL of a solution containing the SOS1 protein to initiate the exchange reaction. For a negative control, add assay buffer instead of SOS1.

-

Incubate at room temperature for 30 minutes (optional pre-incubation of inhibitor with KRAS).

-

-

Detection:

-

Add 10 µL of the detection solution containing the fluorescently labeled GTP.

-

Incubate the plate at room temperature for a specified time (e.g., 20-60 minutes), protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader according to the fluorophore's excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of pan-KRAS-IN-13 relative to the positive (no inhibitor) and negative (no SOS1) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of pan-KRAS-IN-13 on the proliferation and viability of cancer cell lines harboring KRAS mutations.

Materials:

-

KRAS-mutant cancer cell lines (e.g., MIA PaCa-2 for G12D, A549 for G12S).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

96-well, clear-bottom tissue culture plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®).

-

pan-KRAS-IN-13 dissolved in DMSO.

Protocol:

-

Cell Seeding: Seed the KRAS-mutant cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment:

-

Prepare serial dilutions of pan-KRAS-IN-13 in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).

-

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

Viability Measurement:

-

For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.

-

-

Data Analysis: Normalize the absorbance or luminescence values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the inhibition of the KRAS signaling pathway by measuring the phosphorylation levels of downstream effectors like ERK and AKT.[8][9][10]

Materials:

-

KRAS-mutant cancer cell lines.

-

6-well or 10-cm tissue culture plates.

-

pan-KRAS-IN-13 dissolved in DMSO.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Wet or semi-dry transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of pan-KRAS-IN-13 or vehicle for a specific time (e.g., 1, 3, 24, or 48 hours).[11]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and the loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control. Compare the levels in treated samples to the vehicle control.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of pan-KRAS-IN-13 to the KRAS protein within intact cells, providing a direct measure of target engagement.[2][4]

Materials:

-

Cells engineered to express a NanoLuc® luciferase-KRAS fusion protein.

-

NanoBRET™ tracer, a fluorescent ligand for KRAS.

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Opti-MEM® I Reduced Serum Medium.

-

96-well, white, tissue culture-treated plates.

-

Luminometer capable of measuring filtered luminescence.

-

pan-KRAS-IN-13 dissolved in DMSO.

Protocol:

-

Cell Seeding: Seed the NanoLuc®-KRAS expressing cells in a 96-well white plate and incubate overnight.

-

Compound and Tracer Addition:

-

Prepare serial dilutions of pan-KRAS-IN-13.

-

Prepare a working solution of the NanoBRET™ tracer in Opti-MEM®.

-

Add the diluted inhibitor or vehicle to the wells, followed by the tracer.

-

-

Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C and 5% CO2.

-

Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor.

-

Add the detection reagent to the wells.

-

Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission simultaneously.

-

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.

References

- 1. Buy pan-KRAS-IN-13 [smolecule.com]

- 2. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. aurorabiolabs.com [aurorabiolabs.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for pan-KRAS-IN-13 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. The development of inhibitors targeting KRAS has been a significant challenge in oncology. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window. Pan-KRAS-IN-13 is a potent inhibitor of KRAS, demonstrating significant activity against key KRAS mutants such as G12D and G12V.[1] This document provides detailed application notes and protocols for cell-based assays to evaluate the efficacy and mechanism of action of pan-KRAS-IN-13 and similar pan-KRAS inhibitors.

Mechanism of Action

Pan-KRAS inhibitors, including pan-KRAS-IN-13, typically function by binding to the KRAS protein and locking it in an inactive, GDP-bound state. This prevents the interaction with guanine nucleotide exchange factors (GEFs), such as SOS1, thereby inhibiting the exchange of GDP for GTP and subsequent activation of downstream oncogenic signaling pathways. The primary signaling cascades affected are the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[1][2]

Key Cell-Based Assays

Several cell-based assays are essential for characterizing the activity of pan-KRAS inhibitors like pan-KRAS-IN-13. These include:

-

Cell Viability/Proliferation Assays: To determine the inhibitor's effect on cancer cell growth.

-

Western Blotting: To analyze the phosphorylation status of downstream signaling proteins and confirm pathway inhibition.

-

Target Engagement Assays: To verify the direct interaction of the inhibitor with the KRAS protein within the cellular context.

Quantitative Data Summary

The following tables summarize the inhibitory activity of pan-KRAS-IN-13 and other representative pan-KRAS inhibitors against various KRAS mutant cell lines.

Table 1: IC50 Values of pan-KRAS-IN-13

| KRAS Mutant | IC50 (nM) |

| G12D | 2.75 |

| G12V | 2.89 |

Data obtained from biochemical assays.[1]

Table 2: Comparative IC50 Values of Pan-KRAS Inhibitors in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

| Compound | Cell Line | KRAS Mutation | IC50 (µM) |

| BI-2852 | PANC-1 | G12D | >100 |

| MIA PaCa-2 | G12C | 18.83 | |

| BAY-293 | PANC-1 | G12D | 6.64 |

| MIA PaCa-2 | G12C | 0.95 |

These values provide a comparative context for the potency of pan-KRAS inhibitors in cell-based proliferation assays.[2]

Experimental Protocols